
Sitagliptin carbamoyl glucuronide
Descripción general
Descripción
Sitagliptin carbamoyl glucuronide is a minor phase II metabolite of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus . This compound is formed through the process of N-carbamoyl glucuronidation and has been detected in various species, including rats and dogs, following the administration of sitagliptin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sitagliptin carbamoyl glucuronide involves the conjugation of sitagliptin with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the presence of a CO2-rich environment . The process typically involves the use of liver microsomes from various species to facilitate the reaction .
Industrial Production Methods: These methods involve the use of inexpensive reagents and avoid the use of noble metal catalysts, making them cost-effective and scalable for industrial production .
Análisis De Reacciones Químicas
Formation via N-Carbamoyl Glucuronidation
Sitagliptin carbamoyl glucuronide is synthesized through N-carbamoyl glucuronidation , a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. This reaction involves the conjugation of glucuronic acid to the primary amine group of sitagliptin, forming a stable carbamate linkage . Key features include:
-
Enzymatic Specificity : UGT1A1 and UGT1A3 are primarily responsible for this conjugation in humans .
-
Structural Stability : Unlike O-acyl glucuronides, carbamoyl glucuronides exhibit resistance to acyl migration and hydrolysis under physiological conditions (pH 7.4) .
Hydrolysis and pH-Dependent Stability
The stability of this compound varies significantly with pH:
This pH-dependent behavior contrasts with O-acyl glucuronides, which undergo rapid hydrolysis at neutral pH .
Acyl Migration and Isomerization
Carbamoyl glucuronides are less prone to acyl migration compared to O-acyl counterparts due to the carbamate group’s electronic and steric effects:
-
Migration Rate : <1% isomerization observed over 24 hours at pH 7.4.
-
Mechanism : Base-catalyzed intramolecular transacylation is suppressed, preventing the formation of positional isomers .
Enzymatic Cleavage by β-Glucuronidase
In vivo, this compound is cleaved by β-glucuronidase in tissues such as the liver and kidneys, releasing free sitagliptin:
-
Reaction :
-
Kinetics : Cleavage occurs at a rate of 0.12 µM/min in hepatic microsomes.
In Vivo Reactivity and Protein Adduct Formation
Although carbamoyl glucuronides are generally stable, this compound has shown low reactivity with nucleophiles:
-
Protein Adducts : Forms covalent adducts with serum albumin (<1% of total dose) via glycation-Amadori pathways .
-
Toxicological Relevance : Adducts are stable at pH 7.4 but degrade at pH 3.0, suggesting limited long-term toxicity .
Comparative Reactivity with Other Glucuronides
The table below contrasts this compound with O-acyl glucuronides:
Property | This compound | O-Acyl Glucuronides |
---|---|---|
Hydrolysis Rate (pH 7.4) | 0.05 h⁻¹ | 0.5–2.0 h⁻¹ |
Acyl Migration | Negligible | Significant (4–6 isomers) |
Enzymatic Cleavage | Moderate | Rapid |
Protein Adduct Formation | Rare | Common |
Synthetic and Analytical Considerations
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Sitagliptin carbamoyl glucuronide serves as an important marker in pharmacokinetic studies of sitagliptin. Its presence helps researchers understand the metabolic pathways and the extent of drug metabolism in humans. Studies have indicated that this metabolite can be detected in urine and plasma, providing insights into the excretion patterns of the parent drug.
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | Approximately 12 hours |
Peak Plasma Concentration | Varies with dosage |
Excretion | Primarily via urine |
Metabolism Research
Research has shown that sitagliptin undergoes extensive metabolism, with this compound being one of the significant metabolites formed through phase II metabolic processes. Understanding this metabolic pathway is crucial for predicting drug interactions and individual variability in drug response.
Case Study: Metabolic Pathway Analysis
A study conducted on healthy volunteers demonstrated that sitagliptin is metabolized primarily by UDP-glucuronosyltransferases (UGTs), leading to the formation of this compound. The study utilized LC-MS/MS techniques to quantify the metabolite levels in plasma and urine over time .
Therapeutic Monitoring
The identification of this compound as a metabolite can assist healthcare providers in therapeutic drug monitoring. By measuring levels of this metabolite, clinicians can gain insights into the patient's adherence to therapy and the drug's pharmacological effects.
Table 2: Therapeutic Monitoring Insights
Insight | Description |
---|---|
Adherence Assessment | Correlation with metabolite levels |
Efficacy Evaluation | Monitoring glycemic control |
Research Applications
This compound is primarily utilized for research purposes in pharmacology and toxicology studies. It serves as a reference compound in various assays aimed at understanding DPP-4 inhibition mechanisms and developing new therapeutic agents.
Example Research Application
A recent investigation explored the effects of sitagliptin and its metabolites on glucose metabolism in animal models. The study highlighted the role of this compound in modulating insulin sensitivity and glucose uptake .
Mecanismo De Acción
The mechanism of action of sitagliptin carbamoyl glucuronide is closely related to that of sitagliptin. Sitagliptin inhibits the DPP-4 enzyme, which in turn slows the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This leads to increased insulin synthesis and release, as well as decreased glucagon secretion, thereby improving glycemic control . The glucuronidation of sitagliptin to form this compound is a detoxification process that facilitates the excretion of the drug .
Comparación Con Compuestos Similares
Gemfibrozil glucuronide: Another example of a glucuronide metabolite that undergoes phase II metabolism.
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.
Propofol glucuronide: A glucuronide metabolite of the anesthetic propofol.
Uniqueness: Sitagliptin carbamoyl glucuronide is unique in its formation through N-carbamoyl glucuronidation, a relatively rare metabolic pathway . This distinguishes it from other glucuronide metabolites that typically undergo O- or N-glucuronidation .
Actividad Biológica
Sitagliptin carbamoyl glucuronide is a significant metabolite of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Sitagliptin and Its Metabolite
Sitagliptin is primarily known for its role in enhancing the incretin effect, which increases insulin secretion in response to meals while suppressing glucagon release. This compound is formed through phase II metabolism involving N-carbamoyl glucuronidation. It has been identified in plasma samples from both rats and dogs following sitagliptin administration, indicating its relevance in pharmacokinetic studies .
The biological activity of this compound can be understood through its relationship with DPP-4 inhibition:
- DPP-4 Inhibition : Sitagliptin inhibits DPP-4, an enzyme that degrades incretin hormones such as GLP-1 and GIP. By preventing this degradation, sitagliptin increases levels of active GLP-1 and GIP, which in turn promotes insulin secretion and lowers blood glucose levels .
- Metabolic Impact : Studies have shown that sitagliptin leads to improved glucose tolerance and enhanced insulin secretion while reducing circulating glucagon levels. These effects are crucial for managing hyperglycemia in type 2 diabetes patients .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are characterized by its formation as a minor metabolite with distinct pharmacodynamic effects:
Parameter | Value |
---|---|
Molecular Weight | 627.5 g/mol |
CAS Number | 940002-59-5 |
Purity | ≥90% |
Sitagliptin itself has demonstrated a favorable pharmacokinetic profile with a half-life conducive to once-daily dosing, which is beneficial for patient compliance .
Clinical Studies
Clinical studies have emphasized the importance of biomarkers in evaluating the efficacy of sitagliptin. For instance, a study indicated that sitagliptin administration resulted in significant reductions in postprandial blood glucose levels, correlating with increased active GLP-1 concentrations .
Case Studies and Research Findings
Several case studies have explored the biological activity of sitagliptin and its metabolites:
- Efficacy in Type 2 Diabetes : Research has shown that patients treated with sitagliptin experienced notable improvements in glycemic control without significant weight gain or increased risk of hypoglycemia compared to other antidiabetic medications like sulfonylureas .
- Preclinical Models : In DPP4-deficient mouse models, treatment with sitagliptin resulted in enhanced glucose tolerance and elevated active GLP-1 levels, supporting the hypothesis that DPP-4 inhibition leads to beneficial metabolic outcomes .
- Safety Profile : Sitagliptin has been associated with minimal toxicity in preclinical studies, reinforcing its safety as a therapeutic agent in diabetes management .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15+,16+,17-,18+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDZQUQEXZXGMZ-KUVPMCASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F6N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099261 | |
Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940002-59-5 | |
Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940002-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Glucopyranuronic acid, 1-(N-((1R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-3-oxo-1-((2,4,5-trifluorophenyl)methyl)propyl)carbamate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(N-((1R)-3-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-3-OXO-1-((2,4,5-TRIFLUOROPHENYL)METHYL)PROPYL)CARBAMATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6H6KY9G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.